

An In-depth Technical Guide on the Discovery and Synthesis of Stapled Peptides

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Compound of Interest		
Compound Name:	155H1	
Cat. No.:	B15586435	Get Quote

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information regarding a stapled peptide designated as "**155H1**." The following guide provides a comprehensive overview of the general principles, methodologies, and applications of stapled peptide technology, intended for researchers, scientists, and drug development professionals.

Introduction to Stapled Peptides

Stapled peptides are a class of synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent linkage between the side chains of two amino acids. This "staple" enhances the peptide's structural stability, proteolytic resistance, and cell permeability, making them promising therapeutic candidates for targeting intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules or large biologics.[1][2][3] The hydrocarbon staple is a common motif, typically introduced via ring-closing metathesis (RCM) of two olefin-bearing non-natural amino acids.[4][5][6][7]

The primary advantages of peptide stapling include:

- Enhanced Structural Stability: The covalent staple pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.[4][7]
- Increased Proteolytic Resistance: The constrained structure hinders the access of proteases, thereby increasing the peptide's half-life in biological fluids.[1][5][6][8]



- Improved Cell Penetration: The introduction of the hydrocarbon staple can increase the
 peptide's hydrophobicity, facilitating its passage across cell membranes, often through
 endocytic pathways.[1][3]
- Higher Target Affinity: By locking the peptide in its active conformation, stapling can lead to a significant increase in binding affinity for its target protein.[1][4][6]

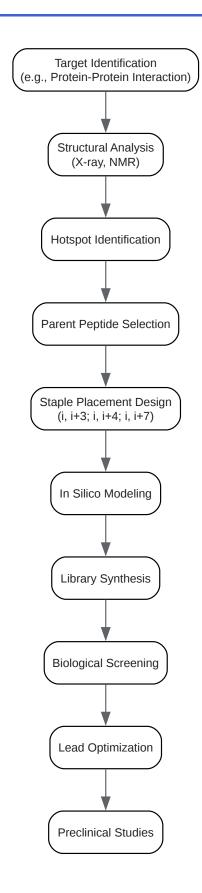
General Discovery and Design Principles

The discovery of a novel stapled peptide inhibitor typically follows a structured, rational design process:

- Target Identification and Hotspot Analysis: The process begins with identifying a
 therapeutically relevant PPI. The interface of this interaction is analyzed, often using
 structural biology techniques like X-ray crystallography or NMR, to identify key "hotspot"
 residues on one of the partner proteins that are critical for the interaction.
- Parent Peptide Selection: A short peptide sequence corresponding to the α-helical region containing these hotspot residues is selected as the template for the stapled peptide.
- Staple Placement Design: Non-natural amino acids with olefinic side chains are strategically substituted into the peptide sequence at positions that are not involved in target binding (the "non-interacting face" of the helix). The spacing between these residues is crucial for inducing and stabilizing the α-helical conformation. Common spacings are i, i+3; i, i+4; and i, i+7, which correspond to one or two turns of the α-helix.[4][9]
- In Silico Modeling: Computational modeling can be employed to predict the effect of different staple types and positions on the peptide's helicity and binding affinity.
- Library Synthesis and Screening: A library of stapled peptides with variations in staple
 position and the amino acid sequence is then synthesized and screened for biological
 activity using relevant assays.

Below is a conceptual workflow for the discovery and design of a stapled peptide.





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Caption: A generalized workflow for the discovery and design of stapled peptides.



Synthesis of Hydrocarbon-Stapled Peptides

The most common method for synthesizing hydrocarbon-stapled peptides is through solid-phase peptide synthesis (SPPS) followed by an on-resin ring-closing metathesis (RCM) reaction.[4][6][8]

Materials and Reagents

Reagent/Material	Purpose	
Rink Amide Resin	Solid support for peptide synthesis.[8]	
Fmoc-protected amino acids	Building blocks for the peptide chain.	
Fmoc-(S)-α-(2'-pentenyl)alanine (S5)	Non-natural amino acid for i, i+4 stapling.[6]	
Fmoc-(R)-α-(2'-octenyl)alanine (R8)	Non-natural amino acid for i, i+7 stapling.[6]	
HCTU/DIPEA	Coupling reagents for amide bond formation.[8]	
20% Piperidine in DMF	Reagent for Fmoc deprotection.[8]	
Grubbs' First Generation Catalyst	Catalyst for ring-closing metathesis.[8][10]	
1,2-dichloroethane (DCE)	Solvent for RCM reaction.[4][10]	
Trifluoroacetic acid (TFA)	Reagent for cleavage of the peptide from the resin.[5]	

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

- Resin Swelling: The Rink amide resin is swollen in a suitable solvent such as N,Ndimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.[8]
- Amino Acid Coupling: The desired Fmoc-protected amino acid (including the non-natural olefin-bearing amino acids at the appropriate positions) is activated with a coupling agent like



HCTU in the presence of a base such as DIPEA and coupled to the free amine on the resin. [8]

- Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
- Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence to assemble the linear peptide.

Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)

- Resin Preparation: After synthesis of the linear peptide, the resin is washed with dichloromethane (DCM).
- Catalyst Addition: Grubbs' first-generation catalyst is dissolved in dry 1,2-dichloroethane
 (DCE) and added to the resin-bound peptide.[4][10]
- Reaction: The reaction mixture is agitated at room temperature for a specified time (e.g., 2-4 hours). The reaction can be repeated with fresh catalyst to ensure complete cyclization.[4]
- Washing: The resin is washed extensively with DCE and DMF to remove the ruthenium catalyst and any byproducts.

Experimental Protocol: Cleavage and Purification

- Final Fmoc Deprotection: If the N-terminus is not acetylated, the final Fmoc group is removed.
- Cleavage: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
- Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).



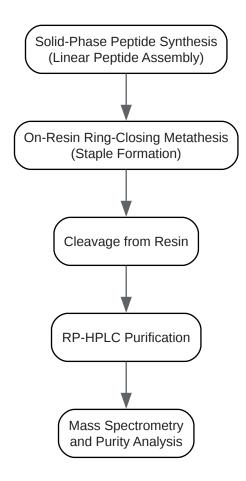




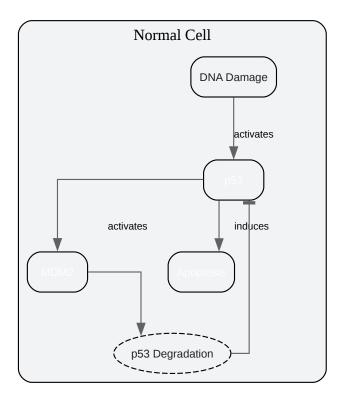
• Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

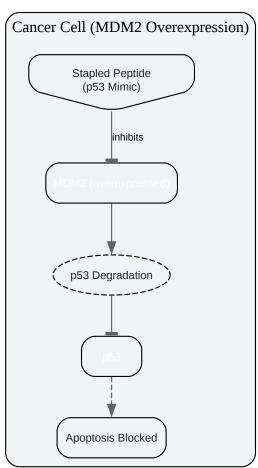
The following diagram illustrates the general workflow for the synthesis of a stapled peptide.











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